molecular formula C23H18F2N2O2S B11202687 1-(2,5-difluorophenyl)-2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

1-(2,5-difluorophenyl)-2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B11202687
M. Wt: 424.5 g/mol
InChI Key: VESCLHIFMSIPCJ-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-1-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that features a unique combination of benzenesulfonyl and difluorophenyl groups attached to a pyridoindole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-1-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Fischer indole synthesis, followed by selective functionalization steps to introduce the benzenesulfonyl and difluorophenyl groups. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-1-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

2-(BENZENESULFONYL)-1-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its unique structure may contribute to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-1-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group may enhance binding affinity to certain proteins, while the difluorophenyl group can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZENESULFONYL)-1-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C23H18F2N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(2,5-difluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C23H18F2N2O2S/c24-15-10-11-20(25)19(14-15)23-22-18(17-8-4-5-9-21(17)26-22)12-13-27(23)30(28,29)16-6-2-1-3-7-16/h1-11,14,23,26H,12-13H2

InChI Key

VESCLHIFMSIPCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)F)F)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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